molecular formula C5H5N5 B1295927 Tetrazolo[1,5-a]pyridin-8-amine CAS No. 73721-28-5

Tetrazolo[1,5-a]pyridin-8-amine

Cat. No. B1295927
CAS RN: 73721-28-5
M. Wt: 135.13 g/mol
InChI Key: NZHYYAOTWXQBJL-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields of chemistry and pharmacology. The core structure of tetrazolo[1,5-a]pyridin-8-amine consists of a pyridine ring fused with a tetrazole moiety, which can serve as an electron-accepting unit in conjugated systems, thus modulating the physical properties of molecules for applications such as semiconducting materials .

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]pyridin-8-amine derivatives has been achieved through various methods. One approach involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides, with diphenyl phosphorazidate being a particularly effective reagent . Another method utilizes trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to transform 2-halopyridines into tetrazolo[1,5-a]pyridines . Additionally, the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, a related structure, has been accomplished by intramolecular cyclization of an iminium ion .

Molecular Structure Analysis

The molecular structure of tetrazolo[1,5-a]pyridin-8-amine derivatives can be influenced by the substituents on the tetrazolo[1,5-a]pyrimidine ring. For instance, substituents at the 5- and 7-positions can lead to different regiochemical outcomes and affect the stability of the compounds in solution and in the solid state . The molecular structure is also crucial for the physical properties and stability of the molecules, as demonstrated by thermogravimetric analyses of diarylated tetrazolo[1,5-a]pyridine derivatives .

Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridin-8-amine and its derivatives can undergo various chemical reactions, which are essential for the functionalization and further application of these compounds. Regioselective metalation and functionalization of the pyrazolo[1,5-a]pyridine scaffold have been achieved using Mg- and Zn-TMP bases, leading to polysubstituted heterocycles . Moreover, the tetrazole ring can participate in electrochemical reactions, as shown in the synthesis of pyrazolo[3,4-b]pyridin-6-ones via multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolo[1,5-a]pyridin-8-amine derivatives are influenced by their molecular structure. The incorporation of electron-accepting tetrazolo[1,5-a]pyridine units into π-conjugated systems has been shown to modulate the electronic properties of these molecules, which is beneficial for their application in semiconducting materials . The thermal stability of these compounds is also an important characteristic, as it determines their suitability for various applications .

Scientific Research Applications

1. Synthesis of 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines

  • Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines . These compounds are of interest due to their potential biological properties.
  • Methods of Application: The synthesis involves SnAr reactions with N-, O-, and S-nucleophiles . The various N- and S-substituted products were obtained with yields from 47% to 98%, but the substitution with O-nucleophiles gave lower yields (20–32%) .
  • Results: The fused tetrazolo[1,5-a]pyrimidine derivatives can be regarded as 2-azidopyrimidines and functionalized in copper (I)-catalyzed azide-alkyne dipolar cycloaddition (CuAAC) and Staudinger reactions due to the presence of a sufficient concentration of the reactive azide tautomer in solution .

2. Synthesis of 2-Aroyl 7-Azaindoles

  • Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of 2-aroyl 7-azaindoles . These compounds are of interest due to their potential biological properties.
  • Methods of Application: The synthesis involves a metal-free intramolecular denitrogenative annulation strategy . The reaction is carried out in the presence of the deep eutectic solvent Dowtherm A .
  • Results: The protocol offers several advantages including a short reaction time, absence of any metal catalyst, utilization of a eutectic solvent, easy product isolation, and very good yields of novel 2-aroyl 7-azaindoles .

3. Tetrazolium Compounds: Synthesis and Applications in Medicine

  • Summary of Application: Tetrazoles represent a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features. This special structure makes tetrazole derivatives useful drugs, explosives, and other functional materials with a wide range of applications in many fields of medicine .
  • Methods of Application: The synthesis and study of tetrazole compounds did not attract much attention in the beginning. Since the 1950s, when tetrazole compounds became widely used in agriculture, biochemistry, medicine, pharmacology, explosives and other aspects, research began to develop rapidly .
  • Results: The tetrazolyl functional group was often considered as a carboxylic acid replacement in drugs, not only because the pKa is close, but it also has approximately the same planar delocalized system space requirements, and it provided a maximum nitrogen content of any heterocyclic compound .

4. Synthesis of Imidazoloquinoxaline

  • Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of imidazoloquinoxaline . These compounds are of interest due to their potential biological properties.
  • Methods of Application: The synthesis involves denitrogenative annulation of tetrazolo[1,5-a]-quinoxaline analogs on treatment with alkynes .
  • Results: The synthesis resulted in the formation of imidazoloquinoxaline .

5. Synthesis of 7,9-Disubstituted-7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines

  • Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of 7,9-Disubstituted-7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines . These compounds are of interest due to their potential biological properties.
  • Methods of Application: The synthesis involves the reaction of tetrazolo[1,5-a]pyridin-8-amine with various reagents to form the desired product .
  • Results: The synthesized compounds were evaluated for their antibacterial activity. Compound 23 exhibited better activity than ampicillin against all the tested cultures, except S. aureous .

6. Synthesis of Fused Tetrazolo[1,5-a]pyrimidine Derivatives

  • Summary of Application: Tetrazolo[1,5-a]pyridin-8-amine is used in the synthesis of fused tetrazolo[1,5-a]pyrimidine derivatives . These compounds are of interest due to their potential biological properties.
  • Methods of Application: The synthesis involves copper (I)-catalyzed azide-alkyne dipolar cycloaddition (CuAAC) and Staudinger reactions due to the presence of a sufficient concentration of the reactive azide tautomer in solution .
  • Results: The synthesized compounds can be regarded as 2-azidopyrimidines and functionalized .

Future Directions

The potential of Tetrazolo[1,5-a]pyridin-8-amine as an electron-accepting unit in π-conjugated systems is being investigated . Its derivatives have shown promising results in various fields, including medicinal chemistry .

properties

IUPAC Name

tetrazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHYYAOTWXQBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287686
Record name tetrazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-a]pyridin-8-amine

CAS RN

73721-28-5
Record name 73721-28-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UF Whatin, B Manguntungi… - … Journal of Science, 2023 - search.ebscohost.com
Diabetes mellitus is a metabolic disorder characterized by an increase in blood glucose beyond normal limits or hyperglycemia due to abnormalities in metabolic processes due to …
Number of citations: 0 search.ebscohost.com

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